molecular formula C22H30O7 B1674529 Lasiokaurin CAS No. 28957-08-6

Lasiokaurin

Cat. No. B1674529
CAS RN: 28957-08-6
M. Wt: 406.5 g/mol
InChI Key: DJQLJZNVICMJRV-VPKUEDJQSA-N
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Description

Lasiokaurin (LAS) is a natural diterpenoid abundantly present in Isodon plants . It has been reported to have significant anti-TNBC (Triple-Negative Breast Cancer) activity both in vitro and in vivo .


Synthesis Analysis

A series of Lasiokaurin derivatives were designed and synthesized . All the derivatives together with Lasiokaurin and oridonin were tested for their antimicrobial and antiproliferative activity .


Chemical Reactions Analysis

Lasiokaurin treatment induced cell cycle arrest, apoptosis, and DNA damage in TNBC cells, while concurrently inhibiting cell metastasis . All the synthetic Lasiokaurin derivatives showed better antiproliferative activity than parent compound Lasiokaurin .

Scientific Research Applications

Anti-Cancer Activity

Lasiokaurin has shown significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) . This type of cancer is known for its high invasiveness and poor prognosis . Lasiokaurin has been found to induce cell cycle arrest, apoptosis, and DNA damage in TNBC cells .

Inhibition of Cell Metastasis

In addition to its anti-cancer properties, Lasiokaurin has also been found to inhibit cell metastasis . This is particularly important in the context of cancer treatment, as metastasis is a major factor in cancer progression and mortality .

Induction of Cell Cycle Arrest

Lasiokaurin has been found to induce cell cycle arrest specifically at the G2/M phase . This means it can halt the division of cancer cells, thereby inhibiting the growth of the cancer .

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway is a key signaling pathway in many types of cancer . Lasiokaurin has been found to effectively inhibit the activation of this pathway .

Inhibition of STAT3

Signal transducer and activator of transcription 3 (STAT3) is a protein that in humans is encoded by the STAT3 gene. It is a transcription factor which in humans is encoded by the STAT3 gene . Lasiokaurin has been found to inhibit the activation of STAT3, thus establishing its potential for multitarget therapy against TNBC .

Anti-Microbial Activity

Although not much attention has been given to this aspect, some earlier studies have noted Lasiokaurin’s anti-microbial activities .

Mechanism of Action

Target of Action

Lasiokaurin, also known as Lasiodin, is a natural diterpenoid found in Isodon plants . It primarily targets triple-negative breast cancer (TNBC) cells . TNBC is a subtype of breast cancer that lacks estrogen receptors (ERs), progesterone receptors (PRs), and human epidermal growth receptor 2 (HER2) . Lasiokaurin also targets Polo-like kinase 1 (PLK1) , a protein that plays a crucial role in cell cycle progression .

Mode of Action

Lasiokaurin interacts with its targets to induce significant anti-TNBC activity both in vitro and in vivo . It induces cell cycle arrest , specifically at the G2/M phase , and triggers apoptosis . It also causes DNA damage in TNBC cells and inhibits cell metastasis .

Biochemical Pathways

Lasiokaurin affects several biochemical pathways. It effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and signal transducer and activator of transcription 3 (STAT3) . These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, Lasiokaurin suppresses the progression of TNBC .

Pharmacokinetics

The adme properties of a drug-like molecule play a crucial role in its bioavailability

Result of Action

The action of Lasiokaurin results in significant suppression of cell viability in breast cancer cell lines . It inhibits the clonogenic ability and DNA synthesis of breast cancer cells . Moreover, it induces apoptosis and G2/M cell cycle arrest in SK-BR-3 and MDA-MB-231 cells . Lasiokaurin also reduces PLK1 mRNA and protein expression in breast cancer, accompanied by downregulating CDC25C and AKT phosphorylation .

properties

IUPAC Name

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLJZNVICMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951576
Record name 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9,10,18-Trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate

CAS RN

28957-08-6
Record name Lasiokaurin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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